6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H27F3N2O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Partial O-Demethylation of Aromatic-Substituted 3,4-Dihydroisoquinolines
A study by Brossi and Teitel explores the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines through controlled acid hydrolysis, indicating a method for structural modification of compounds within this chemical class (Brossi & Teitel, 1970). This process allows for the elucidation of mono-phenols from dimethoxy precursors, showcasing the potential for chemical transformations that could be relevant for compounds like the one .
Efficient Synthesis of Latifine Dimethyl Ether
Another relevant study by Gore and Narasimhan discusses the synthesis of latifine dimethyl ether from precursors sharing structural similarities with the target compound, highlighting a pathway for the creation of complex molecules from simpler 3,4-dihydroisoquinoline derivatives (Gore & Narasimhan, 1988). This study demonstrates the versatility of these compounds in synthetic chemistry and their potential for creating biologically active molecules.
Binding Studies and Ligand Affinity
Research conducted by Graulich et al. examines methoxylated 1,2,3,4-tetrahydroisoquinoliniums for their affinity to apamin-sensitive binding sites, indicating the significance of methoxy groups in determining ligand-receptor interactions (Graulich et al., 2006). This could imply that modifications on compounds like "6,7-dimethoxy-N-(2-methoxyethyl)-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide" might impact their biological activity and receptor affinity.
Cytotoxic Activity and Synthetic Applications
Kaufman et al. report on the synthesis of dimethoxyisoquinoline derivatives with noted cytotoxic activity, providing a glimpse into the potential therapeutic applications of such compounds (Kaufman et al., 2018). The methodologies outlined for synthesizing and modifying 3,4-dihydroisoquinoline compounds underscore the broad utility of these molecules in drug discovery and development.
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O4S/c1-29-10-8-27-22(33)28-9-7-15-11-20(30-2)21(31-3)13-18(15)19(28)14-32-17-6-4-5-16(12-17)23(24,25)26/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSWGKULBJHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.